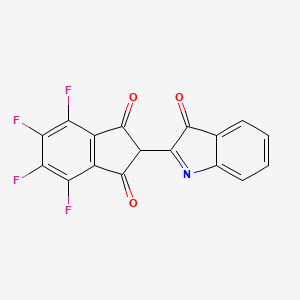
4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a fluorinated indene derivative with an indole-2,3-dione under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrafluoroindene-1,3-dione: A similar compound with fluorine atoms but lacking the indole moiety.
2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione: A compound with a similar structure but without fluorine atoms.
Uniqueness
4,5,6,7-Tetrafluoro-2-(3-oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of both fluorine atoms and the indole moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
918621-13-3 |
|---|---|
Molecular Formula |
C17H5F4NO3 |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2-(3-oxoindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H5F4NO3/c18-10-7-8(11(19)13(21)12(10)20)17(25)9(16(7)24)14-15(23)5-3-1-2-4-6(5)22-14/h1-4,9H |
InChI Key |
KDQIXVJVHRIDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















